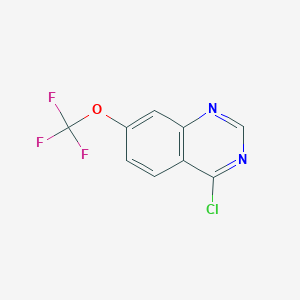

4-Chloro-7-(trifluoromethoxy)quinazoline

Description

Properties

IUPAC Name |

4-chloro-7-(trifluoromethoxy)quinazoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClF3N2O/c10-8-6-2-1-5(16-9(11,12)13)3-7(6)14-4-15-8/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSAWRQYKZHJVDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)(F)F)N=CN=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClF3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00718830 |

Source

|

| Record name | 4-Chloro-7-(trifluoromethoxy)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160994-87-5 |

Source

|

| Record name | 4-Chloro-7-(trifluoromethoxy)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-7-(trifluoromethoxy)quinazoline: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-7-(trifluoromethoxy)quinazoline is a halogenated quinazoline derivative that has emerged as a valuable building block in medicinal chemistry. Its unique structural features, particularly the reactive 4-chloro substituent and the electron-withdrawing trifluoromethoxy group, make it a versatile intermediate for the synthesis of a wide range of biologically active molecules. The quinazoline scaffold itself is a privileged structure in drug discovery, forming the core of numerous approved and investigational drugs, most notably in the area of oncology as kinase inhibitors.[1] This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of this compound, offering insights for its effective utilization in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its handling, reaction optimization, and the prediction of the properties of its derivatives.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1160994-87-5 | [2][3] |

| Molecular Formula | C₉H₄ClF₃N₂O | [2][3] |

| Molecular Weight | 248.59 g/mol | [2][3] |

| Appearance | Solid (predicted) | |

| Boiling Point | 277.8 ± 35.0 °C (Predicted) | [4] |

| Density | 1.531 ± 0.06 g/cm³ (Predicted) | [4] |

| Storage Temperature | Inert atmosphere, 2-8°C | [2] |

The Role of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF₃) group significantly influences the electronic and pharmacokinetic properties of a molecule. It is a strongly electron-withdrawing group, which can impact the reactivity of the quinazoline ring system. In the context of drug design, the -OCF₃ group is known to enhance metabolic stability due to the strength of the C-F bonds and increase lipophilicity, which can improve membrane permeability and bioavailability.[7]

Synthesis and Reactivity

The synthesis of this compound typically follows a multi-step sequence common for quinazoline derivatives. A plausible synthetic pathway is outlined below.

General Synthetic Workflow

Caption: Figure 1: General Synthetic Workflow.

Experimental Protocol: Synthesis of a Quinazoline Core (Illustrative)

The following protocol is a general illustration of the synthesis of a quinazoline-4-one, a key intermediate. This can be adapted for the synthesis of 7-(trifluoromethoxy)quinazolin-4(3H)-one.

Step 1: Cyclization to form the Quinazolinone Core

-

To a solution of the appropriately substituted anthranilic acid (1 equivalent) in a suitable solvent such as 2-methoxyethanol, add formamide (excess, e.g., 10 equivalents).

-

Heat the reaction mixture to reflux (typically 120-150 °C) for several hours (e.g., 4-8 hours).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into cold water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry under vacuum to yield the quinazolin-4(3H)-one derivative.[8]

Step 2: Chlorination to yield the 4-Chloroquinazoline

-

Suspend the dried 7-(trifluoromethoxy)quinazolin-4(3H)-one (1 equivalent) in phosphorus oxychloride (POCl₃) (excess, e.g., 5-10 equivalents).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux (typically 100-110 °C) for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully remove the excess POCl₃ under reduced pressure.

-

Pour the residue slowly onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a base (e.g., concentrated ammonia solution or sodium bicarbonate) to precipitate the product.

-

Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to afford this compound.[8]

Chemical Reactivity: Nucleophilic Aromatic Substitution

The most significant aspect of the chemical reactivity of this compound is the lability of the chlorine atom at the 4-position towards nucleophilic aromatic substitution (SₙAr). The electron-withdrawing nature of the quinazoline ring nitrogens and the 7-(trifluoromethoxy) group makes the C4 position highly electrophilic and susceptible to attack by a wide range of nucleophiles.

Caption: Figure 2: SₙAr Mechanism at the C4 Position.

This reactivity is the cornerstone of its utility, allowing for the introduction of various functional groups, most commonly amines, to generate libraries of potential drug candidates.

Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine (General)

-

In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as isopropanol, ethanol, or acetonitrile.

-

Add the desired amine nucleophile (1-1.2 equivalents).

-

Optionally, a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can be added to scavenge the HCl generated during the reaction.

-

Heat the reaction mixture to reflux for a period ranging from a few hours to overnight, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Applications in Drug Discovery

The primary application of this compound is as a key intermediate in the synthesis of kinase inhibitors for the treatment of cancer. The 4-anilinoquinazoline scaffold, readily accessible from this intermediate, is a well-established pharmacophore that can effectively compete with ATP for the binding site of various tyrosine kinases.

Prominent examples of FDA-approved kinase inhibitors with a 4-anilinoquinazoline core include Gefitinib, Erlotinib, and Lapatinib, which target the epidermal growth factor receptor (EGFR). The trifluoromethoxy group at the 7-position can be strategically employed to fine-tune the potency, selectivity, and pharmacokinetic profile of these inhibitors.[1][9]

Spectral Data (Predicted and from Related Compounds)

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons on the quinazoline ring. The specific chemical shifts and coupling constants would be influenced by the positions of the chloro and trifluoromethoxy groups.

-

¹³C NMR: The carbon NMR spectrum would display signals for the nine carbon atoms in the molecule. The carbon bearing the trifluoromethoxy group would likely appear as a quartet due to coupling with the fluorine atoms. The carbon attached to the chlorine atom would also have a characteristic chemical shift. For a related compound, N⁴-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine, the carbon directly bound to fluorine appears as a doublet at 152.9 ppm with a large coupling constant of 242 Hz.[7]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (248.59 g/mol ). The isotopic pattern of the molecular ion would be characteristic of a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio). High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming the elemental composition. For a related compound, 6-chloro-3-phenylquinazolin-4(3H)-one, the mass spectrum shows the molecular ion peak at m/z 256.[10]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. Based on data for related compounds, it is likely to be harmful if swallowed and may cause skin and eye irritation.[11] It is recommended to handle this compound in a well-ventilated fume hood, wearing personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of novel bioactive compounds, particularly in the field of kinase inhibitor discovery. Its well-defined reactivity at the 4-position, coupled with the beneficial properties imparted by the trifluoromethoxy group, makes it an attractive starting material for medicinal chemists. This guide has provided a comprehensive overview of its key physicochemical properties, synthetic routes, chemical reactivity, and applications, serving as a foundational resource for researchers in the pharmaceutical sciences.

References

- Supporting Information for publications on quinazoline derivatives.

-

Pd/C as an Efficient Heterogeneous Catalyst for Carbonylative Four-Component Synthesis of 4(3H)-Quinazolinones - The Royal Society of Chemistry. [Link]

-

Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine - ResearchGate. [Link]

-

7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl) - MDPI. [Link]

-

A short review on synthetic strategies towards quinazoline based anticancer drugs - Arkivoc. [Link]

-

4-Chloroquinoline | C9H6ClN | CID 69140 - PubChem. [Link]

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - NIH. [Link]

-

Supporting information Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1H-1,2, - DOI. [Link]

-

Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells - NIH. [Link]

-

4-chloro-7-(trifluoromethyl)quinazoline (C9H4ClF3N2) - PubChemLite. [Link]

-

Product information, this compound | P&S Chemicals. [Link]

-

N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide - MDPI. [Link]

-

Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents - Longdom Publishing. [Link]

-

Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone - NIH. [Link]

-

4-Chloro-7-(trifluoromethyl)quinazoline, min 96%, 1 gram. [Link]

-

Synthetic route for the synthesis of quinazoline derivatives (7–27). - ResearchGate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1160994-87-5|this compound|BLD Pharm [bldpharm.com]

- 3. aceschem.com [aceschem.com]

- 4. This compound CAS#: 1160994-87-5 [m.chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. 4-氯喹唑啉 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. mdpi.com [mdpi.com]

- 8. longdom.org [longdom.org]

- 9. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. chemscene.com [chemscene.com]

An In-Depth Technical Guide to 4-Chloro-7-(trifluoromethoxy)quinazoline: A Key Intermediate in Modern Drug Discovery

CAS Number: 1160994-87-5

Introduction

4-Chloro-7-(trifluoromethoxy)quinazoline is a halogenated quinazoline derivative that has emerged as a significant building block in medicinal chemistry, particularly in the development of targeted cancer therapies. Its unique structural features, including the reactive chloro group at the 4-position and the trifluoromethoxy substituent at the 7-position, make it a valuable intermediate for the synthesis of potent kinase inhibitors. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and applications of this compound, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

While specific experimental data for this compound is not extensively published, its properties can be predicted based on structurally similar compounds and the known effects of its constituent functional groups. The trifluoromethoxy group is known to significantly increase lipophilicity and metabolic stability, which are desirable properties in drug candidates.

| Property | Predicted Value/Information | Source |

| Molecular Formula | C₉H₄ClF₃N₂O | - |

| Molecular Weight | 248.59 g/mol | - |

| Appearance | Expected to be a solid at room temperature | General knowledge of similar compounds |

| Solubility | Likely soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | General knowledge of similar compounds |

| XlogP | ~3.5-4.0 | Predicted based on related structures[1] |

Synthesis of this compound

Proposed Synthetic Pathway

A likely precursor for the synthesis is 2-amino-4-(trifluoromethoxy)benzoic acid. The synthesis can be conceptualized in the following two key steps:

-

Formation of the Quinazolinone Core: Reaction of 2-amino-4-(trifluoromethoxy)benzoic acid with formamide or a similar one-carbon source at elevated temperatures would lead to the formation of 7-(trifluoromethoxy)quinazolin-4(3H)-one.

-

Chlorination: The resulting quinazolinone can then be converted to the target compound, this compound, by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 7-(trifluoromethoxy)quinazolin-4(3H)-one

-

To a round-bottom flask, add 2-amino-4-(trifluoromethoxy)benzoic acid (1 equivalent).

-

Add an excess of formamide (approximately 10-20 equivalents).

-

Heat the reaction mixture to 150-160 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water to the flask to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to yield 7-(trifluoromethoxy)quinazolin-4(3H)-one.

Step 2: Synthesis of this compound

-

In a well-ventilated fume hood, place 7-(trifluoromethoxy)quinazolin-4(3H)-one (1 equivalent) in a round-bottom flask.

-

Add an excess of phosphorus oxychloride (POCl₃) (approximately 5-10 equivalents).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux (around 110 °C) for 2-4 hours, monitoring by TLC.

-

After the reaction is complete, carefully quench the excess POCl₃ by slowly adding the reaction mixture to ice-water with vigorous stirring.

-

Neutralize the aqueous solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the product precipitates.

-

Filter the solid, wash thoroughly with water, and dry under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of hexane and ethyl acetate) or by column chromatography on silica gel.

Spectroscopic Data (Predicted)

While experimental spectra for this compound are not available, predicted data based on similar structures can guide its characterization.

¹H NMR (Predicted)

The proton NMR spectrum is expected to show signals in the aromatic region, corresponding to the protons on the quinazoline ring.

¹³C NMR (Predicted)

The carbon NMR spectrum would show characteristic signals for the quinazoline core carbons and the trifluoromethoxy group.

Mass Spectrometry (Predicted)

The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of chlorine, a characteristic isotopic pattern (M and M+2 in an approximate 3:1 ratio) would be expected for the molecular ion.

Applications in Drug Discovery

The primary utility of this compound lies in its role as a key intermediate in the synthesis of kinase inhibitors. The chloro group at the 4-position is a reactive site for nucleophilic aromatic substitution (SNAr), allowing for the introduction of various amine-containing pharmacophores. This is a common strategy in the design of inhibitors targeting the ATP-binding site of kinases.

Role in Kinase Inhibitor Synthesis

Many potent and selective kinase inhibitors feature a 4-anilinoquinazoline scaffold.[4][5] The synthesis of these inhibitors often involves the reaction of a 4-chloroquinazoline derivative with a substituted aniline. The trifluoromethoxy group at the 7-position can enhance the binding affinity and selectivity of the final compound for the target kinase, as well as improve its pharmacokinetic properties.

Potential Targets

Quinazoline-based inhibitors have been successfully developed against a range of kinases implicated in cancer, including:

-

Vascular Endothelial Growth Factor Receptor (VEGFR)

-

Platelet-Derived Growth Factor Receptor (PDGFR)

-

Src family kinases

The incorporation of the 7-trifluoromethoxy group could lead to novel inhibitors with improved efficacy and resistance profiles against these and other clinically relevant kinases.

Visualization of the Synthetic Pathway and Core Structure

Caption: Proposed synthetic pathway for this compound.

Caption: Core attributes of this compound.

Conclusion

This compound is a strategically important molecule in the field of medicinal chemistry. Its synthesis, while not explicitly detailed in readily available literature, can be reliably approached through established chemical transformations. The presence of the reactive chlorine atom and the beneficial trifluoromethoxy group makes it an attractive starting material for the development of novel kinase inhibitors and other therapeutic agents. This guide provides a foundational understanding for researchers and drug development professionals looking to leverage the potential of this versatile chemical entity.

References

- Google Patents. (n.d.). Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine.

- Google Patents. (n.d.). Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.

-

National Center for Biotechnology Information. (n.d.). Synthesis and Evaluation of Quinazolin-4-ones as Hypoxia-inducible Factor-1α Inhibitors. PubMed Central. Retrieved from [Link]

-

PubChem. (n.d.). 4-chloro-7-(trifluoromethyl)quinazoline. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. PubMed Central. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 4-chloroquinolines.

- Google Patents. (n.d.). Process of Preparing a Quinazoline Derivative.

-

Semantic Scholar. (n.d.). Design, synthesis, and biological evaluation of quinazolin-4(3H)-one derivatives co-targeting poly(ADP-ribose) polymerase-1 and. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of quinazoline‐4‐one derivatives (7 a‐e). Retrieved from [Link]

-

NIST. (n.d.). 4-Chloro-7-(trifluoromethyl)quinoline. Retrieved from [Link]

-

PubChem. (n.d.). 4-chloro-7-(trifluoromethyl)quinoline. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic route for the synthesis of quinazoline derivatives (7–27). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). PubMed Central. Retrieved from [Link]

- Google Patents. (n.d.). Quinazoline derivatives, process for their preparation, their use as antimitotics and pharmaceutical compositions comprising said derivatives.

-

Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (n.d.). Journal of Pharmaceutical Research International. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. PubMed Central. Retrieved from [Link]

-

Muby Chemicals. (n.d.). 6-Nitro-7-Chloro-4-Hydroxy quinazoline Manufacturers, with SDS. Retrieved from [Link]

Sources

- 1. PubChemLite - 4-chloro-7-(trifluoromethyl)quinazoline (C9H4ClF3N2) [pubchemlite.lcsb.uni.lu]

- 2. CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline - Google Patents [patents.google.com]

- 3. Synthesis and Evaluation of Quinazolin-4-ones as Hypoxia-inducible Factor-1α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Determining the Solubility of 4-Chloro-7-(trifluoromethoxy)quinazoline

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to accurately determine the aqueous solubility of the novel compound 4-Chloro-7-(trifluoromethoxy)quinazoline. Given the nascent state of public-domain data on this specific molecule, this document focuses on establishing robust experimental protocols, grounded in fundamental principles of physical chemistry and best practices in pharmaceutical sciences.

Introduction to this compound

This compound is a halogenated quinazoline derivative. The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology.[1][2][3] The introduction of a trifluoromethoxy group at the 7-position and a chlorine atom at the 4-position is anticipated to significantly modulate the compound's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding affinity.

Aqueous solubility is a critical determinant of a drug candidate's success, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential.[4][5] Poor aqueous solubility can lead to erratic absorption, low bioavailability, and challenges in developing suitable dosage forms.[6] Therefore, the early and accurate determination of solubility is paramount in the drug discovery and development cascade.

Physicochemical Properties (Predicted and Known Analogs):

While specific experimental data for this compound is not widely available, we can infer certain properties based on its structure and data from related analogs.

| Property | Predicted/Analog-Based Information | Source |

| CAS Number | 1160994-87-5 | [7] |

| Molecular Formula | C9H4ClF3N2O | Inferred |

| Molecular Weight | 248.59 g/mol | Inferred |

| Predicted logP | High (indicating potential for low aqueous solubility) | [8] |

| pKa | The quinazoline core contains basic nitrogen atoms, suggesting the compound will exhibit pH-dependent solubility. | General Chemical Knowledge |

The Critical Distinction: Thermodynamic vs. Kinetic Solubility

In the context of drug discovery, it is crucial to distinguish between two key types of solubility measurements: thermodynamic and kinetic solubility.[4][9][10]

-

Thermodynamic Solubility is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a given temperature and pressure, when the dissolved and solid states are in equilibrium.[11] This is a critical parameter for pre-formulation and late-stage development.[4][11]

-

Kinetic Solubility is determined by dissolving the compound in an organic solvent (typically DMSO) and then adding this stock solution to an aqueous buffer.[5][6][9] It measures the concentration at which the compound precipitates out of solution under these specific, non-equilibrium conditions. This high-throughput method is invaluable for the rapid screening of large numbers of compounds in early discovery phases.[4][6][9]

Experimental Protocols for Solubility Determination

The following sections provide detailed, step-by-step protocols for determining both the thermodynamic and kinetic solubility of this compound.

Thermodynamic Solubility: The Shake-Flask Method

The "gold standard" for determining thermodynamic solubility is the shake-flask method.[4][12] This method ensures that a true equilibrium is reached between the solid compound and the solution.

Principle: An excess of the solid compound is agitated in a specific solvent or buffer for a prolonged period until equilibrium is achieved. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the dissolved compound in the filtrate is quantified.

Experimental Workflow:

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol:

-

Preparation: Accurately weigh approximately 1-2 mg of solid this compound into a glass vial.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the vial.[13]

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration to reach equilibrium, typically 24 to 48 hours.[4][11]

-

Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any remaining undissolved particles.[13]

-

Quantification: Analyze the concentration of the compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][10][13] A standard curve of the compound in the same buffer should be prepared for accurate quantification.

-

Data Analysis: The determined concentration represents the thermodynamic solubility of the compound under the tested conditions.

Kinetic Solubility: High-Throughput Plate-Based Assay

Kinetic solubility assays are designed for higher throughput and are commonly used in early drug discovery for compound screening.[6][9]

Principle: A concentrated stock solution of the compound in dimethyl sulfoxide (DMSO) is added to an aqueous buffer. The formation of a precipitate is then detected, often by light scattering (nephelometry) or by quantifying the amount of compound remaining in solution after filtration.[4][9][14]

Experimental Workflow:

Caption: Workflow for Kinetic Solubility Determination.

Detailed Protocol (Direct UV/LC-MS Method):

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.[6][14]

-

Plate Setup: In a 96-well filter plate, add a small volume (e.g., 2 µL) of the DMSO stock solution to a larger volume (e.g., 98 µL) of the aqueous buffer (e.g., PBS, pH 7.4). This results in a final DMSO concentration of 2%.[5]

-

Incubation: Seal the plate and shake for 1 to 2 hours at room temperature.[4][5]

-

Filtration: Place the filter plate on top of a collection plate and centrifuge to separate the supernatant from any precipitate.

-

Quantification: Analyze the concentration of the compound in the filtrate from the collection plate using UV-spectroscopy or LC-MS, comparing against a standard curve.[4][14]

-

Data Analysis: The highest concentration at which no precipitation is observed is reported as the kinetic solubility.

Factors Influencing Solubility and Experimental Considerations

Several factors can significantly impact the measured solubility of this compound:

-

pH: The basic nitrogens in the quinazoline ring mean that the compound's charge state, and therefore its solubility, will be highly dependent on the pH of the aqueous medium. It is recommended to measure solubility at multiple pH values relevant to physiological conditions (e.g., pH 2.0, 6.5, and 7.4).

-

Temperature: Solubility is temperature-dependent. All experiments should be conducted at a constant, recorded temperature.

-

Compound Purity and Solid Form: The purity of the compound and its crystalline form (polymorphism) can affect solubility. It is essential to use a well-characterized, pure compound for these studies.

-

Equilibrium Time: For thermodynamic solubility, it is crucial to ensure that equilibrium has been reached. This can be confirmed by measuring the concentration at multiple time points (e.g., 24, 48, and 72 hours) until the value plateaus.

Conclusion

This guide provides a robust framework for the systematic determination of the aqueous solubility of this compound. By employing both thermodynamic (shake-flask) and kinetic (plate-based) methods, researchers can generate the critical data needed to advance this compound through the drug discovery pipeline. Adherence to these detailed protocols will ensure the generation of high-quality, reliable, and reproducible solubility data, forming a solid foundation for subsequent formulation and preclinical development activities.

References

-

AxisPharm. Kinetic Solubility Assays Protocol.

-

Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

-

Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed.

-

Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024).

-

Protocols.io. In-vitro Thermodynamic Solubility. (2025).

-

Domainex. Thermodynamic Solubility Assay.

-

Charnwood Discovery. Kinetic Solubility - In Vitro Assay.

-

Sigma-Aldrich. 4-Chloro-7-(trifluoromethyl)quinoline.

-

BioDuro. ADME Solubility Assay.

-

BLD Pharm. 4-Chloro-7-methoxyquinazolin-6-ol.

-

OuYang, Y., et al. (2015). Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine. Atlantis Press.

-

Bharate, S. S., et al. (2015). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. PubMed.

-

OuYang, Y., et al. (2016). Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine. ResearchGate.

-

2a biotech. This compound.

-

Chem-Impex. 4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline.

-

Semantic Scholar. Synthesis of chalcone incorporated quinazoline derivatives as anticancer agents.

-

Google Patents. CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.

-

Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc.

-

Sigma-Aldrich. 4-chloro-7-fluoro-6-nitro-quinazoline.

-

NIST. 4-Chloro-7-(trifluoromethyl)quinoline.

-

ChemicalBook. This compound CAS#: 1160994-87-5.

-

Santa Cruz Biotechnology. 4-Chloro-6,7-bis-(2-methoxy-ethoxy)-quinazoline.

-

Sigma-Aldrich. 4-Chloro-7-(trifluoromethyl)quinazoline.

-

ChemScene. 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline.

-

PubChemLite. 4-chloro-7-(trifluoromethyl)quinazoline (C9H4ClF3N2).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. arkat-usa.org [arkat-usa.org]

- 4. enamine.net [enamine.net]

- 5. charnwooddiscovery.com [charnwooddiscovery.com]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. This compound CAS#: 1160994-87-5 [m.chemicalbook.com]

- 8. chemscene.com [chemscene.com]

- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 11. In-vitro Thermodynamic Solubility [protocols.io]

- 12. Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

"4-Chloro-7-(trifluoromethoxy)quinazoline" mechanism of action

An In-depth Technical Guide to the Core Mechanism of Action of 4-Chloro-7-(trifluoromethoxy)quinazoline

Abstract

This technical guide provides a comprehensive exploration of the hypothesized mechanism of action for the novel synthetic compound, this compound. While direct empirical data on this specific molecule is nascent, this document synthesizes established principles from the broader quinazoline class of compounds and the well-documented influence of trifluoromethoxy substitutions in medicinal chemistry. We propose a primary mechanism centered on kinase inhibition and outline a rigorous, multi-faceted experimental strategy for its validation. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new therapeutic agents.

Introduction: The Rationale for this compound

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its bicyclic aromatic system provides a rigid framework for the precise orientation of functional groups, enabling high-affinity interactions with various biological targets. Quinazoline derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects.[3][4]

The design of this compound incorporates two key strategic modifications to the basic quinazoline core:

-

The 4-Chloro Substituent: The chlorine atom at the 4-position is a critical synthetic handle. This position is highly susceptible to nucleophilic substitution, allowing for the facile introduction of various amine-containing side chains.[5] This modularity is a cornerstone of library synthesis for structure-activity relationship (SAR) studies, enabling the optimization of target affinity and selectivity. Many potent kinase inhibitors, such as gefitinib and erlotinib, are 4-anilinoquinazolines, derived from a 4-chloroquinazoline intermediate.[5][6]

-

The 7-(Trifluoromethoxy) Group: The trifluoromethoxy (-OCF₃) group is a powerful modulator of physicochemical properties in drug design.[7][8] Its strong electron-withdrawing nature can influence the electronic environment of the quinazoline ring system, potentially enhancing binding interactions with target proteins.[8] Furthermore, the -OCF₃ group significantly increases lipophilicity and is known to improve metabolic stability by blocking potential sites of oxidative metabolism.[9][10] This often leads to improved pharmacokinetic profiles, such as increased half-life and better oral bioavailability.[8]

Given these features, this compound is a promising lead scaffold for the development of targeted therapeutics, particularly in oncology.

Hypothesized Mechanism of Action: Kinase Inhibition

Based on extensive precedent from the 4-anilinoquinazoline class of molecules, the most probable mechanism of action for derivatives of this compound is the inhibition of protein kinases, specifically those in the receptor tyrosine kinase (RTK) family, such as the Epidermal Growth Factor Receptor (EGFR).[4][11]

EGFR is a key regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[6] The proposed mechanism involves the quinazoline nitrogen atoms (N1 and N3) forming key hydrogen bonds within the ATP-binding pocket of the kinase domain, effectively competing with the endogenous ATP substrate and blocking downstream signaling.[6]

Diagram 1: Proposed EGFR Inhibition Pathway

Caption: Proposed mechanism of EGFR inhibition by a derivative of the topic compound.

While EGFR inhibition is the primary hypothesis, other potential mechanisms associated with the quinazoline scaffold should not be disregarded and may warrant investigation depending on initial screening results. These include:

-

Tubulin Polymerization Inhibition: Some quinazoline derivatives disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[3][11]

-

PARP Inhibition: Poly-(ADP-ribose) polymerase is a key enzyme in DNA repair, and its inhibition can be synthetically lethal in cancers with specific DNA repair defects.[1][12]

-

DHFR Inhibition: Dihydrofolate reductase is a target for classical antifolate chemotherapeutics.[12]

Experimental Validation Workflow

A systematic, multi-tiered approach is required to elucidate and confirm the mechanism of action. The workflow should progress from broad, high-throughput screening to specific, hypothesis-driven assays.

Diagram 2: Overall Experimental Workflow

Caption: A phased approach to elucidating the mechanism of action.

Phase 1: Target Identification

The initial phase focuses on synthesizing a focused library of compounds by reacting this compound with a diverse set of anilines and then screening them to identify primary biological effects and potential targets.

Protocol 1: Cell Viability MTT Assay This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[13]

-

Compound Treatment: Prepare serial dilutions of the synthesized quinazoline derivatives in culture medium. Add the compounds to the wells and incubate for 48-72 hours.[13]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[13]

Protocol 2: In Vitro Kinase Inhibition Assay (Example: EGFR) This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of a target kinase.

-

Reaction Setup: In a 96-well plate, combine the kinase buffer, recombinant human EGFR enzyme, and the test compound at various concentrations.

-

Initiation: Add the kinase substrate (e.g., a synthetic peptide) and ATP to initiate the reaction.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay, which measures ADP production.

-

Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC₅₀ value.

| Assay | Purpose | Typical Output |

| MTT / Cell Viability | Assess general cytotoxicity and anti-proliferative effects. | IC₅₀ values (µM) |

| Kinase Panel Screen | Identify specific kinase targets from a large panel. | Percent inhibition at a fixed concentration (e.g., 10 µM) |

| LDH Cytotoxicity Assay | Measures membrane integrity to differentiate cytotoxic from cytostatic effects.[13] | Percent cytotoxicity |

Phase 2: Cellular Target Validation

Once a primary target (e.g., EGFR) is identified, the next phase is to confirm that the compound engages and inhibits this target within a cellular context.

Protocol 3: Western Blot for Phospho-Protein Analysis This technique measures the levels of phosphorylated proteins to confirm inhibition of a specific signaling pathway.

-

Cell Treatment: Treat cancer cells (e.g., A549, which overexpresses EGFR) with the test compound at various concentrations for a defined period (e.g., 2-4 hours).

-

Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking & Antibody Incubation: Block the membrane with 5% BSA or non-fat milk, then incubate with primary antibodies overnight (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-AKT, anti-β-actin).

-

Secondary Antibody & Detection: Incubate with an HRP-conjugated secondary antibody and visualize the protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify band intensity to determine the reduction in protein phosphorylation relative to the total protein and loading control.

Diagram 3: Logic of Western Blot Analysis

Caption: The logical flow for interpreting Western Blot results.

Phase 3: Biophysical Characterization

The final phase involves direct measurement of the physical interaction between the compound and its target protein, providing definitive proof of engagement.

Protocol 4: Surface Plasmon Resonance (SPR) SPR is a label-free technique to measure real-time binding kinetics and affinity.

-

Chip Preparation: Immobilize the purified recombinant target protein (e.g., EGFR kinase domain) onto a sensor chip.

-

Analyte Injection: Flow solutions of the test compound (analyte) at various concentrations over the chip surface.

-

Binding Measurement: A sensor detects changes in the refractive index at the surface, which is proportional to the mass of the bound analyte. This generates a sensorgram showing association and dissociation phases.

-

Data Analysis: Fit the sensorgram data to a binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ).

| Parameter | Description | Significance |

| IC₅₀ (Enzymatic) | Concentration for 50% inhibition of enzyme activity. | Potency |

| IC₅₀ (Cellular) | Concentration for 50% inhibition of cell proliferation. | Cellular Efficacy |

| Kₑ (SPR) | Equilibrium dissociation constant. | Binding Affinity (lower Kₑ = higher affinity) |

| p-EGFR Reduction | Decrease in phosphorylated EGFR in cells. | Target Engagement |

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel targeted therapies. Its inherent synthetic tractability and the favorable properties imparted by the trifluoromethoxy group position it as a valuable asset in modern drug discovery. The primary hypothesized mechanism of action is kinase inhibition, a pathway of immense clinical relevance. The experimental workflow detailed in this guide provides a robust framework for rigorously testing this hypothesis, from initial phenotypic screening to direct biophysical validation. Successful validation will pave the way for lead optimization, in vivo efficacy studies in xenograft models, and ultimately, the development of a new generation of precision medicines.

References

-

M.D. Ruffolo, et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link][7][9]

-

Ruffolo, M. D., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link][9]

-

OuYang, Y., et al. (2015). Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine. Atlantis Press. [Link][14]

-

Asghari, S., et al. (2017). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. DARU Journal of Pharmaceutical Sciences. [Link][1]

-

Al-Suwaidan, I. A., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules. [Link][3]

-

Ruffolo, M. D., et al. (2025). Trifluoromethoxy-containing pharmaceutical drugs. ResearchGate. [Link][10]

-

Wikipedia contributors. (n.d.). Trifluoromethoxy group. Wikipedia. [Link]

-

OuYang, Y., et al. (2015). Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine. ResearchGate. [Link]

-

Keri, R. S., et al. (2024). Novel quinazoline derivatives: key pharmacological activities. Future Journal of Pharmaceutical Sciences. [Link][2]

-

Gao, F., & Wang, D. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal. [Link][4]

-

Wikipedia contributors. (n.d.). Quinazoline. Wikipedia. [Link][5]

- CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.

-

Liu, Y., et al. (2016). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules. [Link][6]

-

Alhassan, M. S., et al. (2018). Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells. Bioinorganic Chemistry and Applications. [Link][13]

-

Kumar, D., et al. (2016). Synthesis of chalcone incorporated quinazoline derivatives as anticancer agents. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Li, Y., et al. (2021). Design, synthesis, biological evaluation and structure-activity relationship study of quinazolin-4(3H)-one derivatives as novel USP7 inhibitors. European Journal of Medicinal Chemistry. [Link][15]

-

Permatasari, D., et al. (2024). Exploring Substituted Tetrazoloquinazoline: Biological Activities, Molecular Docking Analysis, and Anti-Breast Cancer MCF7/HER2 Effects. Scientia Pharmaceutica. [Link]

-

de Oliveira, R. B., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. [Link][11]

-

Al-Ostoot, F. H., et al. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Cureus. [Link][12]

Sources

- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel quinazoline derivatives: key pharmacological activities. [wisdomlib.org]

- 3. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinazoline - Wikipedia [en.wikipedia.org]

- 6. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. nbinno.com [nbinno.com]

- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine | Atlantis Press [atlantis-press.com]

- 15. Design, synthesis, biological evaluation and structure-activity relationship study of quinazolin-4(3H)-one derivatives as novel USP7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data of "4-Chloro-7-(trifluoromethoxy)quinazoline" (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-7-(trifluoromethoxy)quinazoline is a halogenated quinazoline derivative of significant interest in medicinal chemistry and drug discovery. The quinazoline scaffold is a core component of numerous biologically active compounds, including several approved anticancer drugs. The introduction of a chloro group at the 4-position provides a reactive site for further chemical modification, while the trifluoromethoxy group at the 7-position can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for pharmacokinetic profiles.

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. In the absence of direct experimental spectra in the public domain, this document serves as a predictive analysis based on established spectroscopic principles and data from structurally related compounds. This guide is intended to aid researchers in the identification, characterization, and quality control of this important synthetic intermediate.

Molecular Structure

Caption: Molecular structure of this compound.

Predicted Spectroscopic Data

The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H, ¹³C, and ¹⁹F NMR data are presented below.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring of the quinazoline core.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~8.90 | s | - | H-2 |

| ~8.25 | d | ~9.0 | H-5 |

| ~7.80 | d | ~2.0 | H-8 |

| ~7.65 | dd | ~9.0, ~2.0 | H-6 |

Solvent: CDCl₃ or DMSO-d₆

Rationale for Predictions:

-

H-2: The proton at the 2-position of the quinazoline ring is typically a singlet and appears at a downfield chemical shift due to the deshielding effect of the two adjacent nitrogen atoms.

-

H-5: This proton is part of an ABX spin system. It is expected to be a doublet due to coupling with H-6. The electron-withdrawing effect of the chloro group at the 4-position will cause a downfield shift.

-

H-6: This proton will appear as a doublet of doublets due to coupling with both H-5 and H-8.

-

H-8: This proton is expected to be a doublet due to coupling with H-6.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~162 | C-4 |

| ~155 | C-2 |

| ~153 | C-7 |

| ~152 | C-8a |

| ~130 | C-5 |

| ~125 (q, J ≈ 257 Hz) | -OCF₃ |

| ~123 | C-6 |

| ~120 | C-4a |

| ~118 | C-8 |

Rationale for Predictions:

-

The chemical shifts are predicted based on the known values for substituted quinazolines.

-

C-2, C-4, C-8a: These carbons are significantly influenced by the electronegative nitrogen atoms, resulting in downfield shifts.

-

C-7: The carbon attached to the trifluoromethoxy group will be shifted downfield.

-

-OCF₃: The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms, with a large coupling constant.

¹⁹F NMR Spectroscopy

The fluorine NMR spectrum is expected to show a single signal for the trifluoromethoxy group.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -58 | s | -OCF₃ |

Rationale for Predictions:

-

The chemical shift of the -OCF₃ group is typically found in this region. The absence of any adjacent protons would result in a singlet.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

| **Predicted Wavenumber (cm⁻¹) ** | Vibrational Mode |

| ~3100-3000 | C-H stretching (aromatic) |

| ~1620-1580 | C=N stretching |

| ~1550-1450 | C=C stretching (aromatic) |

| ~1280-1240 | C-O-C stretching (asymmetric) |

| ~1200-1100 | C-F stretching |

| ~850-750 | C-Cl stretching |

Rationale for Predictions:

-

The predicted vibrational frequencies are based on characteristic absorption bands for aromatic systems, C-N and C=N bonds within the quinazoline ring, and the C-O-C, C-F, and C-Cl bonds of the substituents.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of chlorine, an M+2 peak with approximately one-third the intensity of the M⁺ peak will be observed.

-

Major Fragments:

-

Loss of a chlorine atom (-Cl).

-

Loss of the trifluoromethoxy group (-OCF₃).

-

Fragmentation of the quinazoline ring.

-

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

-

Data Processing: Process the raw data using appropriate software to obtain the final spectra. This includes Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl).

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. The predicted ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and mass spectral data, along with their interpretations, offer a valuable resource for researchers working with this compound. While these predictions are based on sound spectroscopic principles and data from analogous structures, experimental verification is recommended for definitive characterization.

References

Due to the predictive nature of this guide, direct literature references for the spectroscopic data of this compound are not available. The predictions are based on general principles of organic spectroscopy and data from publicly available spectral databases for structurally related quinazoline derivatives.

For general spectroscopic principles and data compilations, the following resources are recommended:

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Spectral Database for Organic Compounds (SDBS). [Link]

-

PubChem. National Center for Biotechnology Information. [Link]

The Emergence of 4-Chloro-7-(trifluoromethoxy)quinazoline Derivatives in Kinase-Targeted Cancer Therapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in the development of targeted cancer therapies, particularly as a privileged core for potent kinase inhibitors. This technical guide delves into the burgeoning class of 4-Chloro-7-(trifluoromethoxy)quinazoline derivatives, exploring their synthesis, biological activity, and therapeutic potential. We will dissect the rationale behind their design, grounded in established structure-activity relationships, and provide detailed experimental protocols for their evaluation. This document serves as an in-depth resource for researchers aiming to navigate the synthesis and biological characterization of this promising class of compounds in the pursuit of novel anticancer agents.

Introduction: The Quinazoline Scaffold and the Significance of Strategic Substitution

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, has emerged as a highly successful pharmacophore in modern medicinal chemistry.[1] Its rigid structure provides an ideal framework for the precise orientation of substituents to interact with the ATP-binding pocket of various protein kinases.[2] This has led to the development of several FDA-approved kinase inhibitors for the treatment of various cancers, including gefitinib, erlotinib, and lapatinib.[3]

The focus of this guide, the This compound core, represents a strategic evolution in quinazoline-based drug design. The substitutions at the 4 and 7 positions are not arbitrary; they are intended to impart specific, advantageous properties:

-

The 4-Chloro Group: This is a key reactive handle for synthesis. The chlorine atom at the 4-position is an excellent leaving group, readily displaced by nucleophiles, most commonly anilines. This allows for the facile introduction of a wide variety of substituents at this position, enabling the exploration of the structure-activity relationship (SAR) and the fine-tuning of target specificity and potency.

-

The 7-(Trifluoromethoxy) Group: This group is introduced to enhance the drug-like properties of the molecule. The trifluoromethoxy (OCF₃) group is a lipophilic, electron-withdrawing moiety that can improve metabolic stability by blocking potential sites of oxidative metabolism. Its lipophilicity can also enhance cell membrane permeability, leading to better bioavailability.

This guide will provide a comprehensive overview of the synthesis, biological evaluation, and underlying mechanistic principles of this compound derivatives as potential kinase inhibitors for cancer therapy.

Synthetic Strategy: A Modular Approach to Derivative Libraries

The synthesis of this compound derivatives is typically achieved through a multi-step process that allows for modular diversification. The general synthetic workflow is outlined below.

General Synthetic Workflow

Caption: General synthetic workflow for 4-anilino-7-(trifluoromethoxy)quinazoline derivatives.

Step-by-Step Synthetic Protocol

This protocol outlines a plausible and adaptable synthetic route. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.

Step 1: Synthesis of 7-(Trifluoromethoxy)quinazolin-4(3H)-one

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-(trifluoromethoxy)benzoic acid (1 equivalent) and formamide (excess, e.g., 10 equivalents).

-

Heating: Heat the reaction mixture to 150-160 °C for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water with stirring.

-

Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the 7-(trifluoromethoxy)quinazolin-4(3H)-one intermediate.

Causality: The cyclization of the anthranilic acid with formamide is a classic and efficient method for the formation of the quinazolinone ring system.

Step 2: Chlorination to this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), suspend the 7-(trifluoromethoxy)quinazolin-4(3H)-one (1 equivalent) in thionyl chloride (SOCl₂) (excess, e.g., 10-15 equivalents).

-

Catalyst: Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 2-3 drops).

-

Reflux: Heat the mixture to reflux (approximately 80 °C) for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Removal of Excess Reagent: Cool the reaction mixture and carefully remove the excess thionyl chloride under reduced pressure.

-

Isolation: To the residue, add ice-cold saturated sodium bicarbonate solution to neutralize any remaining acid. The product will precipitate out. Collect the solid by vacuum filtration, wash with water, and dry to obtain the this compound core.

Causality: Thionyl chloride is a powerful chlorinating agent that converts the hydroxyl group of the quinazolinone into a chloro group, which is a much better leaving group for the subsequent nucleophilic substitution.

Step 3: Nucleophilic Aromatic Substitution with Anilines

-

Reaction Setup: In a suitable solvent such as isopropanol or acetonitrile, dissolve the this compound (1 equivalent) and the desired substituted aniline (1-1.2 equivalents).

-

Reaction Conditions: Add a catalytic amount of acid (e.g., a few drops of concentrated HCl) and heat the mixture to reflux for 4-12 hours. Monitor the reaction by TLC.

-

Work-up: After completion, cool the reaction mixture. If a precipitate forms, it can be collected by filtration. If not, the solvent can be removed under reduced pressure, and the residue can be purified.

-

Purification: The crude product is typically purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the final 4-anilino-7-(trifluoromethoxy)quinazoline derivative.

Causality: The electron-deficient nature of the quinazoline ring at the 4-position facilitates nucleophilic aromatic substitution by the anilino group. The acidic catalyst protonates the quinazoline nitrogen, further activating the ring towards nucleophilic attack.

Biological Activity and Mechanism of Action: Targeting the Kinase ATP-Binding Site

The primary biological targets for 4-anilinoquinazoline derivatives are protein kinases, particularly receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[2][4] These kinases play crucial roles in cell signaling pathways that regulate cell proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of many cancers.[5]

Mechanism of Action: Competitive ATP Inhibition

4-Anilinoquinazoline derivatives act as competitive inhibitors of ATP at the kinase domain.[6] The quinazoline core mimics the adenine ring of ATP and forms key hydrogen bonds with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the kinase domain. The 4-anilino substituent projects into a hydrophobic pocket adjacent to the ATP-binding site, providing additional binding affinity and selectivity. By occupying the ATP-binding site, these inhibitors prevent the phosphorylation of downstream substrate proteins, thereby blocking the signal transduction cascade.

Caption: Simplified EGFR signaling pathway and the site of inhibition by 4-anilinoquinazoline derivatives.

Structure-Activity Relationship (SAR): Guiding Principles for Rational Design

The biological activity of 4-anilinoquinazoline derivatives is highly dependent on the nature and position of substituents on both the quinazoline core and the 4-anilino ring.[2] Understanding these SAR principles is crucial for the rational design of potent and selective inhibitors.

Caption: Key structure-activity relationship principles for 4-anilinoquinazoline kinase inhibitors.

-

Substituents on the Quinazoline Ring:

-

Positions 6 and 7: These positions are often modified to improve pharmacokinetic properties. Small, lipophilic groups at the 7-position, such as the trifluoromethoxy group, can enhance potency and metabolic stability. Solubilizing groups at the 6-position can improve aqueous solubility and oral bioavailability.[2]

-

-

Substituents on the 4-Anilino Ring:

-

Meta-Position (3'): This position is often critical for potency. Small, electron-withdrawing groups such as chloro, bromo, or cyano at this position can significantly enhance inhibitory activity.

-

Para-Position (4'): This position generally has more steric tolerance, but the nature of the substituent can still influence activity and selectivity.

-

Experimental Protocols for Biological Evaluation

The following protocols provide a framework for the in vitro evaluation of newly synthesized this compound derivatives.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is a general guideline for determining the in vitro potency of a test compound against a specific protein kinase using a luminescence-based assay that measures ATP consumption.

Materials:

-

Recombinant protein kinase (e.g., EGFR, VEGFR2)

-

Kinase substrate (specific to the kinase)

-

ATP (Adenosine Triphosphate)

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)

-

Test compounds dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, opaque 384-well or 96-well plates

-

Luminometer plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in the kinase reaction buffer to the desired final concentrations.

-

Kinase Reaction Setup:

-

To each well of the plate, add the test compound dilution.

-

Add the kinase enzyme and substrate mixture to each well.

-

Include controls: a "no inhibitor" control (DMSO vehicle) and a "no enzyme" control.

-

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

ADP Detection:

-

Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent.

-

Incubate at room temperature for 40 minutes.

-

-

Luminescence Signal Generation: Add the Kinase Detection Reagent to each well. This reagent converts the generated ADP into ATP, which is then used in a luciferase reaction to produce light. Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control (0% inhibition) and the no-enzyme control (100% inhibition). Plot the percent inhibition against the logarithm of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.

Cell-Based Antiproliferative Assay (MTT Assay)

This protocol measures the effect of test compounds on the proliferation of cancer cell lines.

Materials:

-

Cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer)[7]

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well clear flat-bottom plates

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

-

Compound Treatment: The following day, treat the cells with a serial dilution of the test compounds. Include a DMSO-only vehicle control.

-

Incubation: Incubate the plates for 72 hours under standard cell culture conditions.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the DMSO control. Plot the percent viability against the logarithm of the compound concentration and use a non-linear regression model to determine the GI₅₀ (50% growth inhibition) or IC₅₀ value.

Caption: A typical workflow for the in vitro screening of novel kinase inhibitors.

Data Presentation: A Template for Summarizing Biological Activity

Systematic data collection and presentation are crucial for understanding SAR and for comparing the activity of novel compounds. The following table provides a template for summarizing key biological data.

| Compound ID | R Group (at 4-anilino) | Target Kinase | Kinase IC₅₀ (nM) | Cell Line | Antiproliferative GI₅₀ (µM) |

| Example-1 | 3-chloroaniline | EGFR | A549 | ||

| Example-2 | 3-bromoaniline | EGFR | A549 | ||

| Example-3 | 3-ethynylaniline | EGFR | A549 | ||

| Example-4 | 3-chloroaniline | VEGFR2 | HUVEC | ||

| Example-5 | 3-bromoaniline | VEGFR2 | HUVEC |

Conclusion and Future Perspectives

The this compound scaffold represents a promising platform for the development of novel kinase inhibitors for cancer therapy. The strategic placement of the chloro and trifluoromethoxy groups offers a balance of synthetic accessibility and favorable drug-like properties. By leveraging established SAR principles and employing robust in vitro screening assays, researchers can efficiently explore the therapeutic potential of this compound class.

Future research in this area should focus on:

-

Expanding the Derivative Library: Synthesizing a diverse range of derivatives with various substitutions on the 4-anilino ring to further probe the SAR and identify compounds with enhanced potency and selectivity.

-

Broad-Spectrum Kinase Profiling: Screening promising compounds against a wide panel of kinases to understand their selectivity profile and identify potential off-target effects or opportunities for developing multi-targeted inhibitors.

-

In Vivo Efficacy and Pharmacokinetic Studies: Advancing lead candidates to in vivo cancer models to evaluate their therapeutic efficacy, bioavailability, and overall pharmacokinetic profile.

-

Exploration of Novel Targets: While EGFR and VEGFR are primary targets, the versatility of the quinazoline scaffold suggests that derivatives could be designed to inhibit other clinically relevant kinases.

By systematically applying the principles and protocols outlined in this guide, the scientific community can unlock the full therapeutic potential of this compound derivatives in the ongoing fight against cancer.

References

-

Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

IC 50 values (in nm) of 4-aminoquinazoline analogues as inhibitors of EGFR and HER. (n.d.). ResearchGate. Retrieved from [Link]

- Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. (2024). Journal of Applied Pharmaceutical Science, 14(09), 069-075.

-

Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. (n.d.). ResearchGate. Retrieved from [Link]

- Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies. (2023). Current Bioactive Compounds, 19(9), 83-98.

- Quinazoline derivatives useful for treatment of neoplastic disease. (1995). Google Patents.

- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). Pharmaceuticals, 16(4), 534.

- Quinazoline derivatives as anticancer drugs: a patent review (2011 - present). (2017).

- Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. (2023). Journal of Biomolecular Structure and Dynamics, 41(19), 9845-9862.

-

Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. (n.d.). ResearchGate. Retrieved from [Link]

- Development of a series of novel 4-anlinoquinazoline derivatives possessing quinazoline skeleton: Design, synthesis, EGFR kinase inhibitory efficacy, and evaluation of anticancer activities in vitro. (2017). European Journal of Medicinal Chemistry, 138, 1037-1052.

- Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway. (2016). Iranian Journal of Basic Medical Sciences, 19(12), 1332-1338.

- Therapeutic preparations containing quinazoline derivatives. (1992). Google Patents.

-

Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine. (2015). ResearchGate. Retrieved from [Link]

- Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152), a novel oral angiokinase inhibitor with favorable pharmacokinetics. (2020). Acta Pharmaceutica Sinica B, 10(9), 1668-1681.

-

Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells. (n.d.). ResearchGate. Retrieved from [Link]

- Quinazoline derivatives. (1996). Google Patents.

-

Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies. (2023). Bentham Science. Retrieved from [Link]

- Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. (2022). Molecules, 28(1), 108.